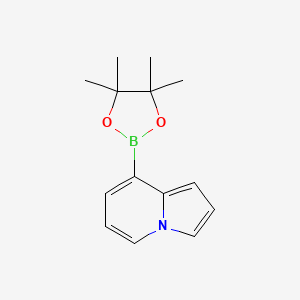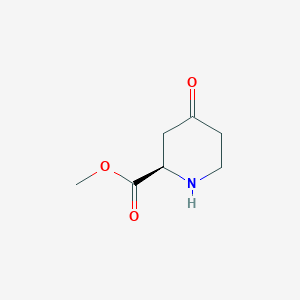
(R)-Methyl 4-oxopiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 4-oxopiperidine-2-carboxylate is a chiral piperidine derivative with significant importance in organic synthesis and pharmaceutical applications. This compound features a piperidine ring with a keto group at the 4-position and a carboxylate ester at the 2-position, making it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 4-oxopiperidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine precursor.
Oxidation: The precursor undergoes oxidation to introduce the keto group at the 4-position.
Esterification: The carboxylate ester is introduced at the 2-position through esterification reactions.
Industrial Production Methods: Industrial production of ®-Methyl 4-oxopiperidine-2-carboxylate often employs catalytic processes to enhance yield and efficiency. Common catalysts include transition metal complexes and organocatalysts. The reaction conditions are optimized to ensure high enantioselectivity and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Alcohol Derivatives: Reduction of the keto group yields alcohol derivatives.
Substituted Piperidines: Substitution reactions produce a variety of substituted piperidine derivatives with potential biological activity.
Aplicaciones Científicas De Investigación
®-Methyl 4-oxopiperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including analgesics and anti-inflammatory drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-Methyl 4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A piperidine derivative with a keto group at the 4-position.
Methyl 4-oxopiperidine-2-carboxylate: The racemic mixture of the compound.
Uniqueness: ®-Methyl 4-oxopiperidine-2-carboxylate is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial for its biological activity and enantioselective synthesis, making it a valuable compound in pharmaceutical research and development.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
methyl (2R)-4-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3/t6-/m1/s1 |
Clave InChI |
RUTRXSXNELSCPP-ZCFIWIBFSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC(=O)CCN1 |
SMILES canónico |
COC(=O)C1CC(=O)CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


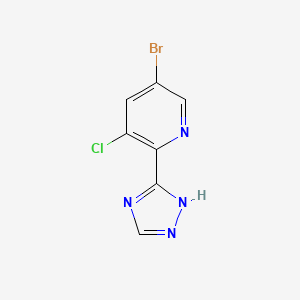


![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)
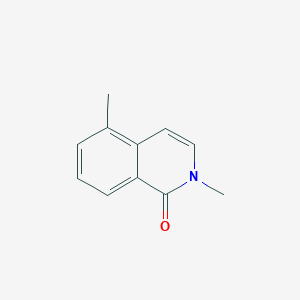

![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
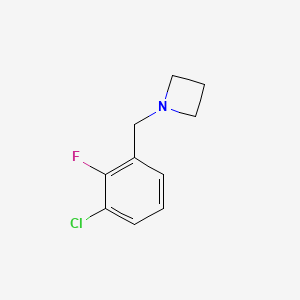
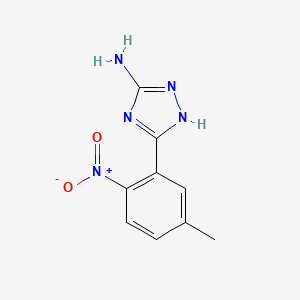
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)

